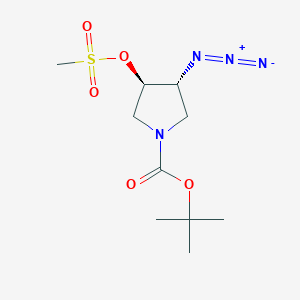

![molecular formula C20H12N6O5 B2682199 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 713125-51-0](/img/structure/B2682199.png)

2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

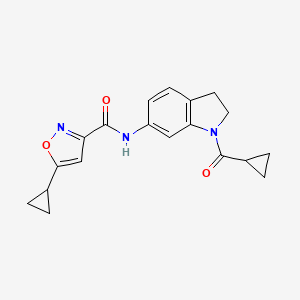

2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Organic Synthesis Techniques

- Innovative Synthesis Methods: The synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives demonstrates an I2-mediated sp3 C–H amination reaction that avoids the use of transition metals, is operationally simple, scalable, and provides high yields (Chen et al., 2020). This showcases a methodological advancement in the synthesis of complex quinoxaline derivatives, potentially applicable to the synthesis of 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline.

Medicinal Chemistry and Biological Activities

Antimycobacterial Properties

A series of hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from furans and showing significant antimycobacterial activity against Mycobacterium tuberculosis, highlights the potential of furan-quinoxaline derivatives in treating tuberculosis (Kantevari et al., 2011). This suggests that derivatives of this compound may also possess useful biological activities.

Potential Anticancer Activity

The creation of pyrazolo[4,5-b]quinoxaline derivatives bearing imidazolidine-2,4-dione for anticancer activity showcases the importance of quinoxaline derivatives in developing new anticancer agents. This implies that structurally related compounds, such as the specified imidazo[4,5-b]quinoxaline derivative, could exhibit anticancer properties (Keshavarzian et al., 2018).

Advanced Synthesis and Drug Discovery

- Novel Synthetic Pathways: The Copper-catalyzed domino synthesis of 2-imino-1H-imidazol-5(2H)-ones and quinoxalines involving C-C bond cleavage highlights a novel approach in constructing complex molecules, which could be applied to the synthesis of the specified imidazo[4,5-b]quinoxaline derivative, potentially opening new avenues in drug discovery (Yang et al., 2014).

Propriétés

IUPAC Name |

2-(3,5-dinitrophenyl)-3-(furan-2-ylmethyl)imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N6O5/c27-25(28)13-8-12(9-14(10-13)26(29)30)19-23-18-20(24(19)11-15-4-3-7-31-15)22-17-6-2-1-5-16(17)21-18/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWFBXMJAZGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)N(C(=N3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid](/img/structure/B2682123.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(4-pyridinyl)acetonitrile](/img/structure/B2682126.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-3-carboxamide](/img/structure/B2682134.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2682138.png)